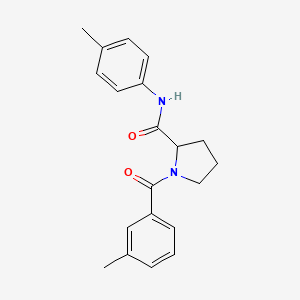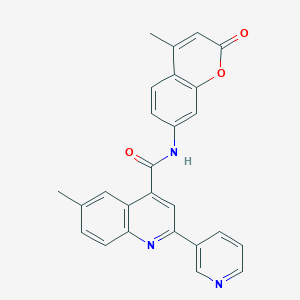![molecular formula C18H20N2O3 B6092059 2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)
2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as MOPF, and it has been synthesized using various methods.
Mécanisme D'action
MOPF's mechanism of action involves the inhibition of AChE and BChE enzymes, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can improve cognitive function and memory. MOPF has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biochemical and Physiological Effects:
MOPF has been shown to have various biochemical and physiological effects, including inhibition of AChE and BChE enzymes, inhibition of COX enzymes, anti-inflammatory effects, and analgesic effects. MOPF has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
MOPF has advantages and limitations for lab experiments. One advantage is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another advantage is its ability to inhibit AChE and BChE enzymes, which can improve cognitive function. However, one limitation is the lack of studies on its toxicity and safety. Another limitation is the need for further research to determine its efficacy in treating neurodegenerative diseases.
Orientations Futures
There are several future directions for MOPF research. One direction is to investigate its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Another direction is to study its toxicity and safety in animal models. Additionally, further research is needed to determine its efficacy in treating neurodegenerative diseases and its potential use as a therapeutic agent.
Méthodes De Synthèse
MOPF can be synthesized using different methods, including the reaction of N-(2-phenylethyl)pyrrolidine-3-carboxylic acid with 2-methyl-3-furoic acid chloride. Another method involves the reaction of N-(2-phenylethyl)pyrrolidine-3-carboxylic acid with 2-methyl-3-furoic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Applications De Recherche Scientifique
MOPF has been studied for its potential biological activities, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MOPF has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Propriétés
IUPAC Name |
2-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-16(8-10-23-13)18(22)19-15-11-17(21)20(12-15)9-7-14-5-3-2-4-6-14/h2-6,8,10,15H,7,9,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSYOCJDOOFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-cyclohexyl-4-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B6091989.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B6091999.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6092004.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6092021.png)
![1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6092029.png)
![1-isopropyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092036.png)
![N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6092047.png)
![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)
![2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092066.png)

![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
